

A Spectroscopic Guide to 3,3-Dimethylglutarimide: From Raw Data to Structural Elucidation

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Compound of Interest

Compound Name: **3,3-Dimethylglutarimide**

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Introduction: The Structural Significance of 3,3-Dimethylglutarimide

3,3-Dimethylglutarimide (CAS No. 1123-40-6) is a heterocyclic compound featuring a piperidine-2,6-dione core with gem-dimethyl substitution at the 3-position. With a molecular formula of $C_7H_{11}NO_2$ and a molecular weight of 141.17 g/mol, this white crystalline solid is a valuable building block in medicinal chemistry and organic synthesis.^[1] Its applications include the synthesis of spiro-piperidine inhibitors, ligands for serotonin receptors, and selective antagonists for adrenergic receptors.

The glutarimide ring is a key pharmacophore in several therapeutic agents, notably in the immunomodulatory drugs (IMiDs) like thalidomide and its analogs. Understanding the precise structural and electronic properties of substituted glutarimides is therefore paramount for the rational design of new pharmaceuticals. This guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize **3,3-Dimethylglutarimide**. We will move beyond simple data reporting to explain the causal links between the molecular structure and its spectral output, offering field-proven insights for researchers in drug development and chemical sciences.

The symmetrical nature of **3,3-Dimethylglutarimide** provides a clear and instructive case study for spectroscopic interpretation. The gem-dimethyl group and the resulting equivalence of the methylene protons and carbonyl groups simplify the spectra, allowing for unambiguous peak assignments.

Caption: Molecular structure of **3,3-Dimethylglutarimide**.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For **3,3-Dimethylglutarimide**, its symmetry greatly simplifies the proton (¹H) and carbon-13 (¹³C) NMR spectra, making it an excellent model for understanding fundamental principles.

Experimental Protocol: Acquiring High-Fidelity NMR Data

A self-validating NMR protocol ensures reproducibility and accuracy. The following outlines a standard procedure for obtaining the spectra discussed herein.

- Sample Preparation: Accurately weigh approximately 5-10 mg of **3,3-Dimethylglutarimide** (99% purity) and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) within a 5 mm NMR tube. The choice of solvent is critical; while CDCl₃ is standard, DMSO-d₆ is preferable for observing the exchangeable N-H proton.
- Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).[2]
- Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, to ensure adequate signal dispersion.
- ¹H NMR Acquisition:
 - Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.
 - Spectral Width: Set to approximately 12-15 ppm.

- Number of Scans: 8 to 16 scans are typically adequate for achieving a good signal-to-noise ratio.
- Relaxation Delay (d1): A delay of 1-2 seconds is appropriate.
- ^{13}C NMR Acquisition:
 - Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to produce a spectrum with singlets for each unique carbon, simplifying interpretation.
 - Spectral Width: Set to approximately 220-240 ppm.
 - Number of Scans: Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) is required.
 - Relaxation Delay (d1): A 2-second delay is a good starting point.
- Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction to obtain the final spectrum.

^1H NMR Spectral Analysis

The ^1H NMR spectrum of **3,3-Dimethylglutarimide** is characterized by its simplicity, which directly reflects the molecule's C_{2v} symmetry.

Signal	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
1	~8.2-8.5	Broad Singlet	1H	N-H
2	~2.55	Singlet	4H	$-\text{CH}_2\text{-C=O}$
3	~1.10	Singlet	6H	$-\text{C}(\text{CH}_3)_2$

Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration. Data is interpreted from sources such as the Spectral Database for Organic Compounds (SDBS).[3]

Interpretation Insights:

- N-H Proton (Signal 1): The imide proton appears as a broad singlet significantly downfield (~8.2-8.5 ppm). Its breadth is a result of quadrupole broadening from the adjacent nitrogen atom and chemical exchange with trace amounts of water in the solvent. Its downfield position is due to the deshielding effect of the two adjacent electron-withdrawing carbonyl groups.
- Methylene Protons (Signal 2): The four protons on the two methylene groups (C4 and C5) are chemically and magnetically equivalent due to the plane of symmetry bisecting the C-N bonds. Consequently, they resonate as a single, sharp singlet at approximately 2.55 ppm. The proximity to the deshielding carbonyl groups shifts them downfield from a typical alkane methylene signal.
- Methyl Protons (Signal 3): The six protons of the two methyl groups are also equivalent. They appear as a sharp singlet at around 1.10 ppm, which is a characteristic region for methyl groups attached to a quaternary carbon.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum further confirms the molecular symmetry, displaying only four distinct signals.

Signal	Chemical Shift (δ , ppm)	Assignment
1	~172	C=O (C2, C6)
2	~48	-CH ₂ - (C4, C5)
3	~31	-C(CH ₃) ₂ (C3)
4	~27	-CH ₃

Note: Chemical shifts are approximate. Data is interpreted from sources like SpectraBase and SDBS.[4]

Interpretation Insights:

- Carbonyl Carbons (Signal 1): The two equivalent imide carbonyl carbons appear far downfield (~172 ppm), a hallmark region for amide and imide carbonyls.[4]

- Methylene Carbons (Signal 2): The equivalent methylene carbons (C4, C5) are found at ~48 ppm.
- Quaternary Carbon (Signal 3): The signal for the quaternary carbon (C3), to which the methyl groups are attached, appears at ~31 ppm. This signal is often of lower intensity compared to the protonated carbons due to the lack of Nuclear Overhauser Effect (NOE) enhancement in a standard decoupled experiment.
- Methyl Carbons (Signal 4): The two equivalent methyl carbons give rise to a single peak at ~27 ppm.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing invaluable information about the functional groups present. The spectrum of **3,3-Dimethylglutarimide** is dominated by features characteristic of a cyclic imide.

Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is a modern, field-proven technique that requires minimal sample preparation.

- Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
- Background Scan: Acquire a background spectrum of the empty ATR crystal. This is crucial as it is subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and H₂O).
- Sample Application: Place a small amount of the solid **3,3-Dimethylglutarimide** powder directly onto the ATR crystal.
- Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key to reproducible intensity.

- Data Acquisition: Co-add 16 to 32 scans at a resolution of 4 cm^{-1} over the range of 4000-400 cm^{-1} .
- Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

IR Spectral Analysis

The IR spectrum of **3,3-Dimethylglutarimide** shows several key absorption bands that confirm its structure.

Wavenumber (cm^{-1})	Intensity	Vibration Type	Assignment
~3200	Medium, Broad	N-H Stretch	Imide N-H
2960-2870	Medium-Strong	C-H Stretch	Aliphatic CH_2 and CH_3
~1725 & ~1670	Strong	C=O Stretch	Asymmetric & Symmetric Stretch
~1470	Medium	C-H Bend	CH_2 Scissoring
~1370	Medium	C-H Bend	CH_3 Symmetric Bend (Umbrella)

Note: Peak positions are approximate. Data interpreted from sources like the Spectral Database for Organic Compounds (SDBS).

Interpretation Insights:

- N-H Stretching Region: The broad absorption around 3200 cm^{-1} is characteristic of a hydrogen-bonded N-H group in the solid state.
- C-H Stretching Region: The peaks between 2960 and 2870 cm^{-1} are due to the symmetric and asymmetric stretching vibrations of the methyl and methylene C-H bonds.
- Carbonyl (C=O) Stretching Region: This is the most diagnostic region for an imide. Cyclic imides exhibit two distinct C=O stretching bands due to coupled vibrations. The higher

frequency band ($\sim 1725 \text{ cm}^{-1}$) corresponds to the asymmetric stretching mode, while the lower frequency band ($\sim 1670 \text{ cm}^{-1}$) is the symmetric stretching mode. The presence of these two strong absorptions is a definitive indicator of the cyclic imide functional group.

- **Fingerprint Region ($<1500 \text{ cm}^{-1}$)**: This region contains a complex series of absorptions arising from C-H bending and C-C stretching vibrations. The bands at $\sim 1470 \text{ cm}^{-1}$ and $\sim 1370 \text{ cm}^{-1}$ are characteristic of methylene and methyl bending modes, respectively.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.

Experimental Protocol: Electron Ionization (EI-MS)

Electron Ionization is a classic, robust technique for analyzing relatively small, volatile organic molecules.

- **Sample Introduction**: Introduce a small quantity of the sample into the instrument, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC) for a GC-MS setup.
- **Ionization**: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged radical cation known as the molecular ion ($\text{M}^{+\bullet}$).
- **Fragmentation**: The high energy of the ionization process imparts excess internal energy to the molecular ion, causing it to fragment in a predictable and reproducible manner.
- **Mass Analysis**: The resulting ions (the molecular ion and its fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
- **Detection**: An electron multiplier detects the ions, generating a mass spectrum that plots the relative abundance of each ion versus its m/z value.

Mass Spectrum Analysis

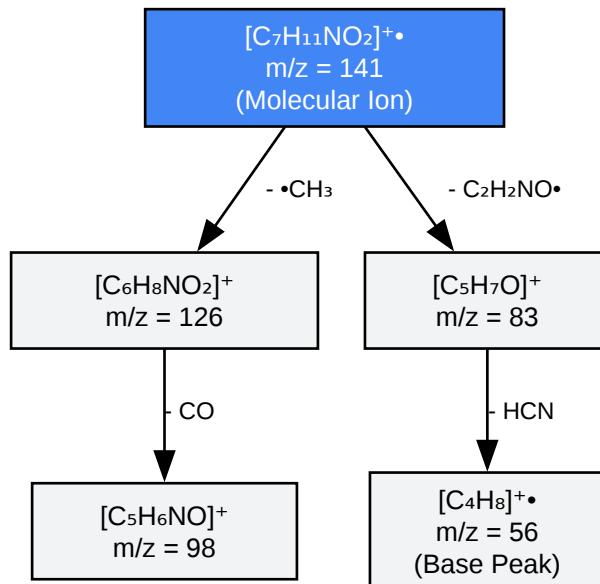
The EI mass spectrum of **3,3-Dimethylglutarimide** provides clear evidence of its molecular weight and a logical fragmentation pattern.

m/z	Relative Intensity	Assignment
141	Moderate	$[M]^{+\bullet}$ (Molecular Ion)
126	Strong	$[M - \text{CH}_3]^+$
98	Moderate	$[M - \text{C}_3\text{H}_7]^+$ or $[M - \text{CH}_3 - \text{CO}]^+$
83	Strong	$[\text{C}_5\text{H}_7\text{O}]^+$
56	Very Strong (Base Peak)	$[\text{C}_4\text{H}_8]^{+\bullet}$

Note: m/z values and relative intensities are interpreted from sources such as the Spectral Database for Organic Compounds (SDBS).

Interpretation Insights & Fragmentation Pathway:

Fig. 2: Proposed EI-MS Fragmentation of 3,3-Dimethylglutarimide



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Caption: Key fragmentation steps for **3,3-Dimethylglutarimide** in EI-MS.

- Molecular Ion ($[M]^{+\bullet}$, m/z 141): The presence of a peak at m/z 141 confirms the molecular weight of the compound. Its moderate intensity is typical for a cyclic compound that can readily fragment.
- Loss of a Methyl Group ($[M - CH_3]^+$, m/z 126): The loss of a methyl radical ($\bullet CH_3$, 15 Da) is a very common initial fragmentation step for compounds containing a gem-dimethyl group. This results in a strong peak at m/z 126.
- Formation of m/z 83: A significant peak is observed at m/z 83. This likely forms via a complex rearrangement and cleavage of the ring, possibly involving the loss of a $C_2H_2NO\bullet$ radical (56 Da).
- Base Peak (m/z 56): The most abundant ion in the spectrum (the base peak) is at m/z 56. This highly stable fragment is likely the isobutylene radical cation ($[C_4H_8]^{+\bullet}$), formed via a retro-Diels-Alder-type cleavage or other rearrangement pathways from the m/z 83 precursor.

Conclusion

The comprehensive spectroscopic analysis of **3,3-Dimethylglutarimide** provides a self-validating confirmation of its structure. 1H and ^{13}C NMR spectroscopy definitively establish the carbon-hydrogen framework and highlight the molecule's inherent symmetry. Infrared spectroscopy confirms the presence of the key cyclic imide functional group through its characteristic dual carbonyl absorptions. Finally, mass spectrometry verifies the molecular weight and reveals a logical fragmentation pattern dominated by the loss of a methyl group and the formation of a stable isobutylene cation. Together, these techniques provide an unambiguous and complete structural characterization essential for any research or development professional working with this important chemical scaffold.

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